2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, a tetrazole ring, and a naphthamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Naphthamide Formation: The naphthamide moiety can be prepared by reacting 1-naphthoyl chloride with ethoxyamine in the presence of a base, such as triethylamine, to form the corresponding naphthamide.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the naphthamide derivative using a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers, coatings, and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(3-fluorophenyl)benzamide: This compound shares the ethoxy and fluorophenyl groups but lacks the tetrazole and naphthamide moieties.
1-naphthoyl chloride: A precursor in the synthesis of the naphthamide moiety, but lacks the ethoxy, fluorophenyl, and tetrazole groups.
3-fluorobenzylamine: A precursor in the synthesis of the tetrazole ring, but lacks the ethoxy, naphthamide, and other functional groups.
Uniqueness
2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-29-18-11-10-14-6-3-4-9-17(14)20(18)21(28)23-13-19-24-25-26-27(19)16-8-5-7-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFYESBCVKECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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